
3-Cyclopentyloxy-4-methylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPENTYLOXY-4-METHYLPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various organic synthesis reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-cyclopentyloxy-4-methylphenylzinc bromide typically involves the reaction of 3-cyclopentyloxy-4-methylbromobenzene with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3-Cyclopentyloxy-4-methylbromobenzene+Zn→3-Cyclopentyloxy-4-methylphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYLOXY-4-METHYLPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In substitution reactions, the product is typically a substituted benzene derivative. In coupling reactions, the product is a biaryl or a more complex organic molecule.
Scientific Research Applications
3-CYCLOPENTYLOXY-4-METHYLPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It can be used to modify biomolecules or create bioactive compounds for research in drug discovery and development.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine require further research.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYLOXY-4-METHYLPHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution or coupling, to form new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
3-CYCLOPENTYLOXY-4-METHOXYPHENYLZINC BROMIDE: Similar in structure but with a methoxy group instead of a methyl group.
4-METHYL-3-PYRIDYLZINC BROMIDE: Contains a pyridine ring instead of a benzene ring.
PHENYLZINC BROMIDE: Lacks the cyclopentyloxy and methyl substituents.
Uniqueness
3-CYCLOPENTYLOXY-4-METHYLPHENYLZINC BROMIDE is unique due to its specific substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of the cyclopentyloxy group can provide steric hindrance and electronic effects that differentiate it from other organozinc compounds.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C12H15BrOZn |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
bromozinc(1+);1-cyclopentyloxy-2-methylbenzene-5-ide |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-10-6-2-5-9-12(10)13-11-7-3-4-8-11;;/h2,6,9,11H,3-4,7-8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GNZGGHIJFVDHEP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=[C-]C=C1)OC2CCCC2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



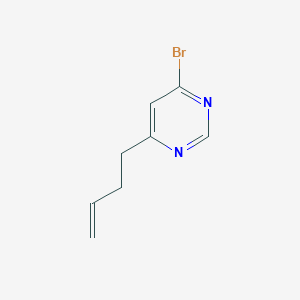

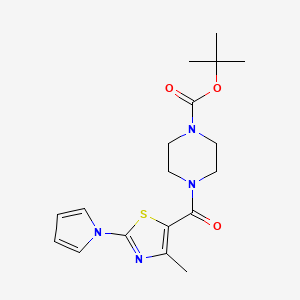
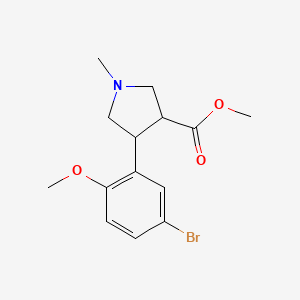
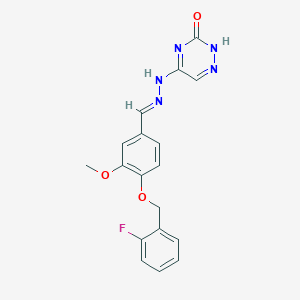

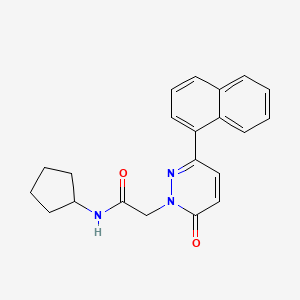

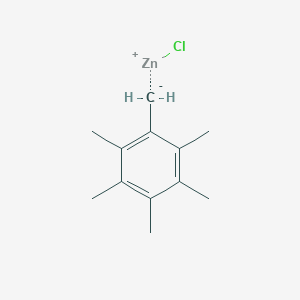
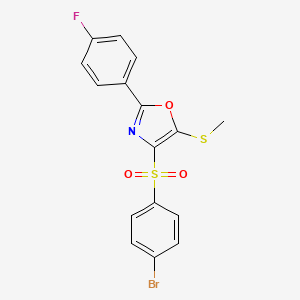

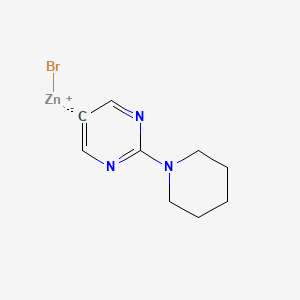
![(2E)-3-(2-methoxyphenyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14875414.png)
